molecular formula C21H21N5O3S B11960216 methyl 4-[(E)-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate

Cat. No.: B11960216
M. Wt: 423.5 g/mol
InChI Key: CBMNCFQEXBMEQQ-LPYMAVHISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ME 4-(2-(((4-ET-5-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOATE typically involves multiple stepsThe final step involves the esterification of the benzoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

ME 4-(2-(((4-ET-5-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of ME 4-(2-(((4-ET-5-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and processes. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ME 4-(2-(((4-ET-5-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 4-[(E)-[[2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C21H21N5O3S/c1-3-26-19(16-7-5-4-6-8-16)24-25-21(26)30-14-18(27)23-22-13-15-9-11-17(12-10-15)20(28)29-2/h4-13H,3,14H2,1-2H3,(H,23,27)/b22-13+

InChI Key

CBMNCFQEXBMEQQ-LPYMAVHISA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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